molecular formula C6H9N3 B1486727 6-Ethylpyridazin-3-amine CAS No. 856847-94-4

6-Ethylpyridazin-3-amine

Cat. No. B1486727
M. Wt: 123.16 g/mol
InChI Key: JVRXNCNTXAJARI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Ethylpyridazin-3-amine consists of a pyridazine ring with an ethyl group and an amine group attached. The pyridazine ring is a six-membered ring with two nitrogen atoms at positions 1 and 2.


Physical And Chemical Properties Analysis

6-Ethylpyridazin-3-amine is a solid substance . Its specific physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the search results.

Scientific Research Applications

Photocatalytic Properties

6-Ethylpyridazin-3-amine, as a structural directing agent (SDA) in the synthesis of iodoplumbate hybrids, contributes to the formation of unique crystal structures. These structures exhibit interesting photocatalytic properties, particularly in water-induced structure conversions and visible light photocatalytic properties for dye wastewater treatment (Liu et al., 2015).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds, such as 3-aminopyrimido[5,4-e]-as-triazin-5-ones and 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione. These processes involve multiple steps, including hydrolysis, aminolysis, and reactions with amines, leading to various derivatives with potential applications in pharmaceuticals and chemical research https://consensus.app/papers/preparation-5methyl3hoxazolo45bpyridine2thione-davidkov/23741080c9c251cf8d71106ed6b06910/?utm_source=chatgpt" target="_blank">(Brown & Lynn, 1974; Davidkov & Simov, 1981)

Anticancer Research

6-Ethylpyridazin-3-amine is used in the synthesis of 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing promising antiproliferative activities against various cancer cell lines, suggesting potential applications in chemotherapy and anticancer drug development (Won & Park, 2010).

Safety And Hazards

When handling 6-Ethylpyridazin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

6-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXNCNTXAJARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671688
Record name 6-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpyridazin-3-amine

CAS RN

856847-94-4
Record name 6-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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